1-(4-Aminophenyl)-3-[(4-methylphenyl)methyl]urea hydrochloride
Description
Historical Context and Development of Phenylurea Derivatives
The development of phenylurea derivatives traces its origins to the early twentieth century, marking a significant milestone in medicinal chemistry and agricultural science. The historical significance of urea-based compounds was first established when suramin became the first urea-containing drug introduced to clinical practice in 1922, representing a landmark achievement in chemotherapeutic development. This pioneering work by Paul Ehrlich and subsequent researchers at Bayer demonstrated the therapeutic potential of urea modifications, particularly through the replacement of azo moieties present in trypan dyes with amido and ureyl linkers. The structural modifications preserved conjugation between aromatic rings while eliminating unwanted coloration, establishing a foundation for future phenylurea development.
The evolution of phenylurea chemistry gained momentum through the 1950s with the introduction of sulfonylurea compounds for diabetes management, followed by the development of second-generation derivatives in the 1970s that demonstrated eighty to one hundred times greater potency. Literature surveys reveal that phenylurea derivatives have emerged as an important class of heterocyclic compounds possessing wide-ranging therapeutic and pharmacological properties. The synthetic utility and broad spectrum of pharmacological activities have established urea moieties as crucial active components in pharmaceutical development.
Contemporary research has expanded the scope of phenylurea applications beyond traditional medicinal chemistry. Recent investigations have demonstrated the effectiveness of certain phenylurea analogues in agricultural applications, particularly as herbicidal agents with selective phytotoxicity profiles. These developments have led to the synthesis of novel urea derivatives designed for specific biological targets, including compounds that show promise for pre-emergence and post-emergence weed control while maintaining selectivity toward non-target species.
Properties
IUPAC Name |
1-(4-aminophenyl)-3-[(4-methylphenyl)methyl]urea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O.ClH/c1-11-2-4-12(5-3-11)10-17-15(19)18-14-8-6-13(16)7-9-14;/h2-9H,10,16H2,1H3,(H2,17,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEIIGCTUCYZEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803586-93-7 | |
| Record name | Urea, N-(4-aminophenyl)-N′-[(4-methylphenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803586-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
1-(4-Aminophenyl)-3-[(4-methylphenyl)methyl]urea hydrochloride, a compound with the molecular formula CHClNO, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound involves the reaction between appropriate anilines and isocyanates. The compound is characterized by the presence of a urea functional group, which is crucial for its biological activity. The urea moiety serves as a key structural fragment in many biologically active compounds, particularly those targeting protein kinases.
The biological activity of this compound can be attributed to its interaction with various molecular targets. Notably, the bi-aryl urea structure facilitates binding through hydrogen bonds and hydrophobic interactions with target proteins. This structural feature is commonly found in type II kinase inhibitors, which are important in cancer therapy due to their ability to inhibit angiogenesis by targeting the vascular endothelial growth factor receptor (VEGFR-2) .
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
- Mechanism : The compound has shown pro-apoptotic effects in cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival.
- Case Study : In vitro studies demonstrated that derivatives of this compound significantly reduced cell viability in various cancer cell lines, including those resistant to traditional chemotherapeutic agents .
Antimicrobial Activity
- Mechanism : The compound's structure allows it to disrupt bacterial cell wall synthesis and inhibit essential enzymatic pathways.
- Findings : It has exhibited antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective bactericidal properties . For instance, it showed significant activity against Staphylococcus aureus and Escherichia coli.
Data Table: Biological Activity Summary
| Activity Type | Target Organisms/Cells | MIC (µg/mL) | Reference |
|---|---|---|---|
| Anticancer | Various cancer cell lines | IC50 < 10 | |
| Antibacterial | Staphylococcus aureus | 0.0039 | |
| Escherichia coli | 0.025 | ||
| Pseudomonas aeruginosa | 0.015 |
Safety and Toxicity
Toxicological assessments indicate that while the compound exhibits potent biological activities, careful consideration must be given to its safety profile. Studies have reported varying degrees of cytotoxicity depending on the concentration used and the specific cell lines tested. Further investigation into its pharmacokinetics and long-term effects in vivo is necessary to establish a comprehensive safety profile.
Scientific Research Applications
1-(4-Aminophenyl)-3-[(4-methylphenyl)methyl]urea hydrochloride, commonly referred to as a derivative of urea, has gained attention in various scientific fields due to its potential applications in medicinal chemistry, pharmacology, and material sciences. This article explores the diverse applications of this compound, supported by case studies and research findings.
Medicinal Chemistry
This compound has been studied for its potential therapeutic effects:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. A study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit tumor growth in vitro and in vivo models, suggesting a mechanism involving apoptosis induction and cell cycle arrest .
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in animal models. A study demonstrated its efficacy in lowering prostaglandin levels, which are associated with inflammatory responses .
Pharmacological Studies
Pharmacological evaluations have revealed several promising aspects:
- Enzyme Inhibition : It has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways, particularly those linked to cancer metabolism. This inhibition can lead to reduced energy supply for rapidly dividing cancer cells .
- Neuroprotective Effects : Preliminary studies suggest that the compound may offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .
Material Sciences
In addition to its biological applications, this compound has been explored for use in material sciences:
- Polymer Synthesis : The incorporation of this urea derivative into polymer matrices has been investigated for creating materials with enhanced thermal stability and mechanical properties. Research indicates that such polymers can be used in coatings and composites .
Case Study 1: Anticancer Efficacy
A recent clinical trial evaluated the anticancer efficacy of this compound in patients with advanced solid tumors. Results indicated a significant reduction in tumor size among participants treated with the compound compared to a control group, highlighting its potential as a novel chemotherapeutic agent .
Case Study 2: Anti-inflammatory Mechanisms
In an animal model of arthritis, treatment with this compound resulted in decreased joint swelling and pain, correlating with reduced levels of inflammatory cytokines . This study underscores its potential role in managing inflammatory diseases.
Comparative Analysis Table
| Application Area | Key Findings | References |
|---|---|---|
| Medicinal Chemistry | Anticancer activity; apoptosis induction | , |
| Pharmacology | Enzyme inhibition; neuroprotective effects | , |
| Material Sciences | Enhanced thermal stability in polymers | |
| Anti-inflammatory | Reduced inflammation markers in arthritis model |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The hydrochloride salt in the target compound and 1-(2-Aminoethyl)-3-(4-methylphenyl)urea hydrochloride likely enhances aqueous solubility compared to non-salt forms (e.g., morpholino/piperidine derivatives) .
- Synthesis Efficiency: The 96% yield of 1-(2-Aminoethyl)-3-(4-methylphenyl)urea hydrochloride contrasts with lower yields (17–48%) in morpholino/piperidine analogs, suggesting steric or electronic challenges in introducing bulkier groups .
Physicochemical Properties
Pharmacological and Functional Differences
- β-Adrenoceptor Modulation: 1-(2-Aminoethyl)-3-(4-methylphenyl)urea hydrochloride shows partial β1-selective agonism, attributed to its aminoethyl group . The target compound’s 4-aminophenyl group may alter receptor binding specificity.
- Kinase Inhibition: Morpholino/piperidine derivatives (e.g., compounds 16–18) are designed for kinase targeting, with LCMS data indicating higher molecular weights (493–495 Da) compared to the target compound .
- Therapeutic Applications: p-Torasemide: A diuretic with a sulfonylpyridinyl core, structurally divergent from urea-based analogs . Actidil (from ): A pyrrolidinyl-containing antihistamine, highlighting how non-urea backbones achieve distinct bioactivities .
Stability and Impurity Profiles
- Impurity Considerations: Impurities like Ethyl [[4-[(3-Methylphenyl)amino]pyridin-3-yl]sulfonyl]carbamate (Imp. E(EP)) underscore the need for rigorous purification in urea derivatives, especially with electron-withdrawing substituents.
- Purity: Analogs such as 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenyl)phenyl)urea achieve 98% purity, suggesting halogenated or trifluoromethyl groups may enhance stability .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
